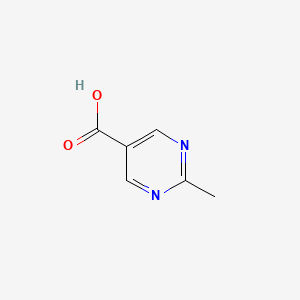

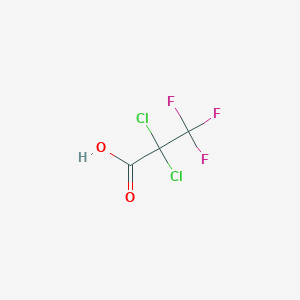

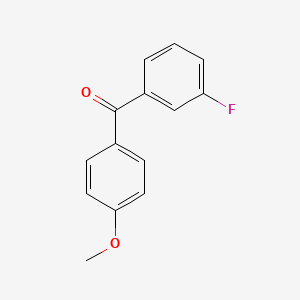

![molecular formula C8H13NO2 B1314313 3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)- CAS No. 103630-36-0](/img/structure/B1314313.png)

3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, ®- is a chemical compound that has been of interest to researchers due to its potential applications in various fields of research and industry. The molecular weight of the compound is 155.19 g/mol .

Molecular Structure Analysis

High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of 3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, ®- have been created based on quantum chemical computations .Physical And Chemical Properties Analysis

The compound has a molecular formula of C8H13NO2 . Predicted properties include a melting point of 36-37 °C, a boiling point of 262.2±19.0 °C, a density of 1.15±0.1 g/cm3, and an acidity coefficient (pKa) of -0.70±0.40 .科学的研究の応用

Enantioselective Organocatalytic Amination

Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

The compound is used in the enantioselective organocatalytic amination of 2-perfluoroalkyl-oxazol-5(2H)-ones towards the synthesis of chiral N,O-aminals with perfluoroalkyl and amino groups .

Methods of Application

The first highly enantioselective amination at the C-2 position of 2-perfluoroalkyl-oxazol-5(2H)-ones to phenylazocarboxylates using a (1R,2R)-cyclohexane-1,2-diamine-derived urea–tertiary amine as a bifunctional catalyst is presented .

Results or Outcomes

These efficient atom-economical strategies lead to the highly enantioselective construction of N,O-acetal derivatives containing perfluoroalkyl and amino moieties .

Diverse Chemistry of Oxazol-5-(4H)-ones

Scientific Field

This application is in the field of Chemical Synthesis .

Summary of the Application

Oxazolones, including “®-3,3-dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one”, are used as a general template for the stereoselective syntheses of amino acids and heterocyclic scaffolds .

Methods of Application

The assembly of structurally diverse scaffolds via substrate controlled diversity oriented synthesis (DOS) has proven to be an effective tool in the discovery of novel biologically important compounds .

Results or Outcomes

This method has led to the diverse and stereoselective synthesis of amino acids, oxazoles, β-lactams, pyrroles, imidazolines, pyrrolines, and imidazoles .

Palladium Catalyzed Decarboxylative β-C-glycosylation

Scientific Field

This application is in the field of Catalysis .

Summary of the Application

The compound is used in a β-C-glycosylation of oxazol-5(4H)-ones which are the direct precursors of amino acids .

Methods of Application

This chemistry could be accomplished with excellent efficiency and exquisite chemoselectivity without exogenous bases in most cases .

Results or Outcomes

The method has proven to be effective for a wide variety of glycal donors and glycosyl acceptors .

Anticancer Activity

Scientific Field

This application is in the field of Pharmacology and Oncology .

Summary of the Application

A novel series of 5-(pyrimidin-5-yl)benzo[d]oxazole derivatives, which include “®-3,3-dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one”, has been synthesized and tested for their anticancer activity .

Methods of Application

The chemical structures of the products have been determined by 1H and 13C NMR, and mass spectra .

Results or Outcomes

The products have been tested for their anticancer activity against a panel of human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer) .

Synthesis of Chiral N,O-Aminals

Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

The compound is used in the synthesis of chiral N,O-aminals with perfluoroalkyl and amino groups .

Methods of Application

Two efficient asymmetric transformation processes were achieved through the formation of the intermediate 2-(perfluoroalkyl)-oxazol-5(2H)-ones starting from simple amino acids or via the formation of the intermediate phenylazocarboxylates starting from N-acyl arylhydrazines .

Results or Outcomes

Both processes resulted in chiral N,O-aminal derivatives with a quaternary center in good yields (up to 91%) with excellent enantioselectivities (up to 99%) .

特性

IUPAC Name |

(7aR)-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(2)9-6(5-11-8)3-4-7(9)10/h6H,3-5H2,1-2H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXXRLXVAZGQAL-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N2C(CCC2=O)CO1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N2[C@H](CCC2=O)CO1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1314236.png)

![Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1314243.png)

![5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1314255.png)